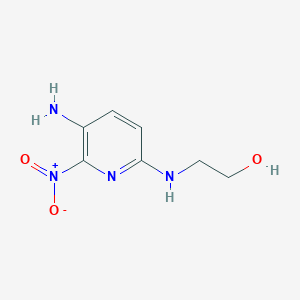
Sodium hexane-1-sulfonate
Vue d'ensemble
Description
Sodium hexane-1-sulfonate (NaHSO3) is an anionic surfactant that has many applications in scientific research. It is used as a reagent in organic synthesis, as a catalyst in biochemical reactions, and as a modifier of surface properties. NaHSO3 has been studied extensively in the past few decades due to its unique properties and potential applications. In
Applications De Recherche Scientifique
Gastrointestinal Adverse Events with Sodium Polystyrene Sulfonate Use :
- Sodium polystyrene sulfonate, a cation-exchange resin similar to sodium hexane-1-sulfonate, is used in managing hyperkalemia but may be associated with fatal gastrointestinal injury. This highlights the need for awareness of potential adverse events when prescribing such therapy (Harel et al., 2013).
Cation Exchange Resins in Hyperkalemia Treatment :
- A study questioning the effectiveness of cation exchange resins like sodium polystyrene sulfonate for treating hyperkalemia sheds light on the potential mechanisms and effectiveness of similar sulfonate-based compounds (Kamel & Schreiber, 2012).
Sodium Polystyrene Sulfonate in Reducing Potassium Content :
- Sodium polystyrene sulfonate, used in treating hyperkalemia, can also reduce potassium content in enteral nutrition formulas, albeit with a significant increase in sodium content. This application may have parallels in the use of this compound for ion exchange or modification in various mediums (Rivard et al., 2004).
Molecular Dynamics Study of Alkyl Benzene Sulfonate :
- Research into the dynamics of alkyl benzene sulfonate, which is similar in structure to this compound, at the air/water interface provides insight into the behavior of sulfonate surfactants. This information could be relevant for understanding the properties of this compound in various applications (Zhao et al., 2010).
Analysis of Organic Salts by Laser Ionization Mass Spectrometry :
- The study on the ionization of organic sulfonates, including sodium salts of various sulfonates, via laser irradiation provides a basis for understanding how this compound might behave under similar analytical techniques (Mumma & Vastola, 1972).
Binding Constant Determination of Organic Anion and α-Cyclodextrin :
- A study determining the binding constant of this compound and α-cyclodextrin, using proton chemical shift measurements, provides insight into the interactions of this compound with other molecules, which is crucial for its potential applications in chemical and pharmaceutical research (Funasaki et al., 2002).
Mécanisme D'action
Target of Action
Sodium hexane-1-sulfonate, also known as Sodium 1-Hexanesulfonate, is primarily used as an ion-pairing reagent . It interacts with various organic compounds, pharmaceutical products, and metabolites during high-performance liquid chromatography (HPLC) .
Mode of Action
As an ion-pairing reagent, this compound forms neutral pairs with the analytes . This interaction increases the retention and improves the separation of analytes during chromatographic analysis .
Biochemical Pathways
It is known to be involved in the analysis of peptides and proteins, and in high-performance capillary electrophoresis analysis of peptides .
Pharmacokinetics
Its use in hplc suggests that it may have a significant role in the separation and analysis of various compounds .
Result of Action
This compound acts as a catalyst in the preparation of alpha-aminophosphonates by the coupling of aldehydes/ketone, an amine, and triethyl phosphate . It also plays a crucial role in the organic coupling reactions such as Suzuki coupling reactions .
Safety and Hazards
Analyse Biochimique
Biochemical Properties
Sodium hexane-1-sulfonate plays a significant role in biochemical reactions. It acts as a catalyst in the synthesis of amidoalkyl naphthols through a three-component reaction of β-naphthol, aldehydes, and urea . It also facilitates the production of aminophosphonates by reacting aldehydes/ketones with amines
Molecular Mechanism
It is known to be used as an ion-pairing reagent in HPLC, which suggests it may interact with biomolecules through ionic interactions
Propriétés
| { "Design of the Synthesis Pathway": "Sodium hexane-1-sulfonate can be synthesized through the sulfonation of 1-hexene followed by neutralization with sodium hydroxide.", "Starting Materials": [ "1-hexene", "sulfur trioxide (SO3)", "water", "sodium hydroxide (NaOH)" ], "Reaction": [ "1. Sulfonation of 1-hexene by reacting with sulfur trioxide (SO3) in the presence of water to form hexane-1-sulfonic acid.", "2. Neutralization of hexane-1-sulfonic acid with sodium hydroxide (NaOH) to form sodium hexane-1-sulfonate.", "Overall Reaction: 1-hexene + SO3 + H2O + NaOH → Sodium hexane-1-sulfonate" ] } | |
Numéro CAS |
2832-45-3 |
Formule moléculaire |
C6H14NaO3S |
Poids moléculaire |
189.23 g/mol |
Nom IUPAC |
sodium;hexane-1-sulfonate |
InChI |
InChI=1S/C6H14O3S.Na/c1-2-3-4-5-6-10(7,8)9;/h2-6H2,1H3,(H,7,8,9); |
Clé InChI |
PSFLWCHUBVMPRM-UHFFFAOYSA-N |
SMILES isomérique |
CCCCCCS(=O)(=O)[O-].[Na+] |
SMILES |
CCCCCCS(=O)(=O)[O-].[Na+] |
SMILES canonique |
CCCCCCS(=O)(=O)O.[Na] |
Autres numéros CAS |
2832-45-3 |
Pictogrammes |
Irritant |
Synonymes |
Hexylsulfonic Acid Sodium Salt; Sodium 1-Hexanesulfonate; Sodium 1-Hexylsulfonate; Sodium Hexanesulfonate; Sodium Hexyl Sulfonate; Sodium n-Hexylsulfonate |
Origine du produit |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q & A
Q1: What is the primary use of Sodium 1-Hexanesulfonate in the reviewed research?
A1: Sodium 1-Hexanesulfonate is primarily utilized as an ion-pairing reagent in High-Performance Liquid Chromatography (HPLC) for analyzing various compounds. [, , , , , , , , , , , , ]
Q2: Can you provide examples of specific analytes separated using Sodium 1-Hexanesulfonate in HPLC?
A2: Certainly. Sodium 1-Hexanesulfonate has been used in HPLC methods for analyzing pharmaceuticals like vitamins (B1, B6, C), dihydralazine sulfate, hydrochlorothiazide, and levodopa methyl ester. [, , , ] It has also been utilized in analyzing environmental contaminants like paraquat. []
Q3: How does Sodium 1-Hexanesulfonate enhance the separation of these analytes in HPLC?
A3: As an ion-pairing reagent, Sodium 1-Hexanesulfonate forms temporary complexes with charged analytes in the mobile phase. This interaction modifies the analyte's polarity, leading to improved retention and separation on the reversed-phase HPLC column. [, , ]
Q4: Aside from HPLC, are there other applications of Sodium 1-Hexanesulfonate highlighted in the research?
A4: Yes, research also demonstrates its use in studying mixed micelle formation in ternary systems alongside non-ionic surfactants. [] Additionally, studies have investigated its alkali-fusion reactions, which lead to the formation of olefins through an E2 elimination mechanism. []
Q5: Are there studies focusing on the environmental impact or degradation of Sodium 1-Hexanesulfonate?
A5: While the provided research primarily focuses on analytical applications and chemical reactions, one study investigated the solubility of ethane in aqueous solutions of Sodium 1-Hexanesulfonate alongside other sodium alkanesulfonates. [] This type of study can provide insights into the behavior of such compounds in aquatic environments.
Q6: Is there any information available about the toxicity or safety profile of Sodium 1-Hexanesulfonate?
A6: The provided research primarily focuses on analytical and chemical aspects of Sodium 1-Hexanesulfonate, and does not provide detailed information about its toxicity or safety profile. Further research would be necessary to thoroughly assess these aspects.
Q7: Has Sodium 1-Hexanesulfonate been explored in drug delivery or targeting strategies?
A7: The provided research does not mention the use of Sodium 1-Hexanesulfonate in drug delivery or targeting. Its primary application, as highlighted in the papers, revolves around analytical chemistry and investigating chemical reactions.
Q8: Are there any known alternatives or substitutes for Sodium 1-Hexanesulfonate in its specific applications?
A9: While the research does not explicitly compare alternatives, other ion-pairing reagents are commonly used in HPLC depending on the specific analytes and separation conditions required. Examples include different alkyl sulfonates, alkylamines, and buffers. [, ]
Q9: What analytical methods are commonly employed to characterize and quantify Sodium 1-Hexanesulfonate?
A10: Although not directly addressed, the research implies that standard analytical techniques used in conjunction with HPLC, such as UV-Vis detection, are suitable for quantifying Sodium 1-Hexanesulfonate when used as a reagent. [, , ] Further characterization might involve techniques like Nuclear Magnetic Resonance (NMR) spectroscopy and Mass Spectrometry (MS).
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.




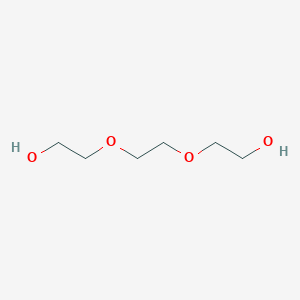

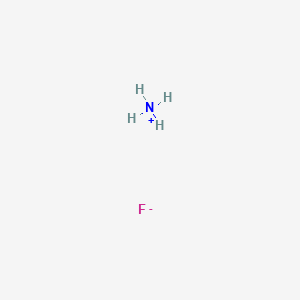


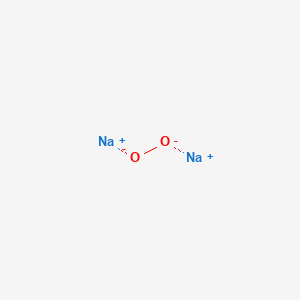
![[(2R,3S,4R,5R,6S)-3-hydroxy-6-methoxy-4-phenylmethoxy-5-(phenylmethoxycarbonylamino)oxan-2-yl]methyl acetate](/img/structure/B49796.png)
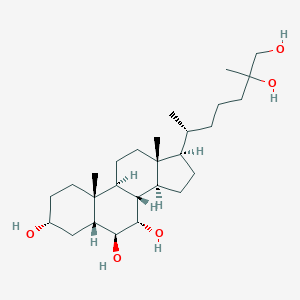

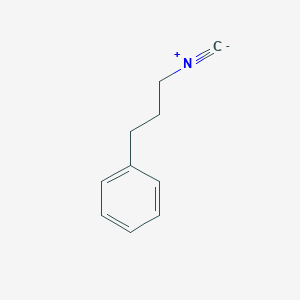
![6-hydroxy-4-[(2R)-6-methylhept-5-en-2-yl]cyclohex-2-en-1-one](/img/structure/B49806.png)

